molecular formula C9H5F3O2 B8378871 4-(Trfluorovinyloxy)benzaldehyde

4-(Trfluorovinyloxy)benzaldehyde

Cat. No.: B8378871
M. Wt: 202.13 g/mol
InChI Key: DFPRRKSVQKNEFT-UHFFFAOYSA-N
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Description

4-(Trfluorovinyloxy)benzaldehyde is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzaldehyde

InChI

InChI=1S/C9H5F3O2/c10-8(11)9(12)14-7-3-1-6(5-13)2-4-7/h1-5H

InChI Key

DFPRRKSVQKNEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=C(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetonitrile (300 ml) and granular zinc (30.0 g) are combined in a 1 liter round bottomed flask and stirred at 75° C. under nitrogen as 4-(2-bromotetrafluoroethoxy)benzaldehyde (111.39 g, 0.37 mole) is added slowly by dropping addition funnel. The resulting mixture is stirred and heated at 79° C. for 12 hours. After filtration to remove zinc salts and unreacted zinc, the acetonitrile is removed under vacuum on a rotary evaporator. The resulting oily residue is flash distilled on a rotary evaporator under high vacuum (26.6 Pa) to provide 47.33 g (0.234 mole) of a water white oil in 63.3 percent yield.
Name
4-(2-bromotetrafluoroethoxy)benzaldehyde
Quantity
111.39 g
Type
reactant
Reaction Step One
Name
Quantity
47.33 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Compound 32 intermediates: To a solution of 4-(trifluorovinyloxy)-bromobenzene (9.25 g, 36.6 mmol) in dry diethyl ether (60 mL) at −78° C. was added t-BuLi (23.7 mL, 1.7 M in pentane) dropwise. One hour later, DMF (4.3 mL, 1.5 eq) was added dropwise. The reaction mixture was stirred at −78° C. for 1 h. Then the reaction mixture was allowed to warm up to room temperature for about 45 min, and quenched by adding water (10 mL). The ethereal layer was collected and the aqueous layer was extracted with diethyl ether. The combined organic layer was washed with water twice (50 mL×2), and dried over sodium sulfate. After filtration and evaporation of the solvent, the product was dried in vacuum overnight to give 4-(trifluorovinyloxy)benzaldehyde as yellow oil, which can be used in next step without further purification. 1H NMR (CDCl3): δ 10.18 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.17 (d, J=8.8 Hz, 2H).
[Compound]
Name
Compound 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two

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